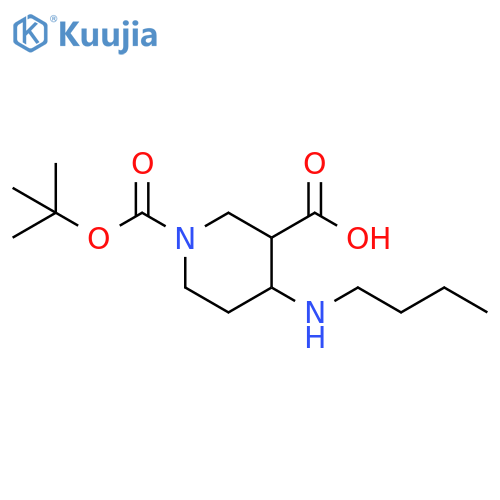Cas no 2137930-15-3 (1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester)

2137930-15-3 structure
商品名:1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester
CAS番号:2137930-15-3
MF:C15H28N2O4
メガワット:300.393824577332
CID:5299643
1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester 化学的及び物理的性質
名前と識別子
-
- 1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester
-
- インチ: 1S/C15H28N2O4/c1-5-6-8-16-12-7-9-17(10-11(12)13(18)19)14(20)21-15(2,3)4/h11-12,16H,5-10H2,1-4H3,(H,18,19)
- InChIKey: FGXHKXQEIAMNQS-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(NCCCC)C(C(O)=O)C1
1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-764358-0.1g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 0.1g |
$640.0 | 2025-02-24 | |
| Enamine | EN300-764358-5.0g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 5.0g |
$2110.0 | 2025-02-24 | |
| Enamine | EN300-764358-0.5g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 0.5g |
$699.0 | 2025-02-24 | |
| Enamine | EN300-764358-2.5g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 2.5g |
$1428.0 | 2025-02-24 | |
| Enamine | EN300-764358-0.05g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 0.05g |
$612.0 | 2025-02-24 | |
| Enamine | EN300-764358-10.0g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 10.0g |
$3131.0 | 2025-02-24 | |
| Enamine | EN300-764358-0.25g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 0.25g |
$670.0 | 2025-02-24 | |
| Enamine | EN300-764358-1.0g |
1-[(tert-butoxy)carbonyl]-4-(butylamino)piperidine-3-carboxylic acid |
2137930-15-3 | 95.0% | 1.0g |
$728.0 | 2025-02-24 |
1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
2137930-15-3 (1,3-Piperidinedicarboxylic acid, 4-(butylamino)-, 1-(1,1-dimethylethyl) ester) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
